molecular formula C16H19N7O2 B2531355 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257546-78-3

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2531355
CAS No.: 1257546-78-3
M. Wt: 341.375
InChI Key: SMPVYIUZBAPTQO-UHFFFAOYSA-N
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Description

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrazole and pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and pyrrolidinone units. Common reagents used in these reactions include hydrazine, pyrimidine derivatives, and various coupling agents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and pyrimidine moieties are crucial for its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one stands out due to its unique combination of pyrazole and pyrimidine moieties, which contribute to its diverse pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c24-15-3-2-12(20-15)16(25)22-8-6-21(7-9-22)13-10-14(18-11-17-13)23-5-1-4-19-23/h1,4-5,10-12H,2-3,6-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPVYIUZBAPTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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